2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl-linked acetamide moiety. The core pyrazolo[1,5-a]pyrazine scaffold is substituted at position 2 with a 4-chlorophenyl group and at position 4 with a sulfanyl (-S-) bridge connected to an N-ethyl-N-(3-methylphenyl)acetamide side chain. This compound shares structural similarities with antitumor and enzyme-inhibiting agents, as pyrazolo-pyrazine/heterocyclic acetamides are known for their bioactivity .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-30-23-21-14-20(26-28(21)12-11-25-23)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBSKMOLLCFEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been known to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
For instance, a reduction in AchE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Pathways
Related compounds have been shown to influence the release of acetylcholine at the cholinergic synapses in vertebrates, permitting neural pulse transmission to post-cholinergic synapses.
Pharmacokinetics
The molecular weight of the compound is440.969 Da , which could influence its bioavailability and pharmacokinetic properties.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
The molecular characteristics of the compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 438.93 g/mol |
| Molecular Formula | C22H19ClN4OS |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cancer cell proliferation. Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and anticancer properties, which may be mediated through the inhibition of specific enzymes and signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For instance:
- Cell Line Studies : The compound showed satisfactory potential against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) were reported at 3.79 µM for MCF7, indicating strong cytotoxicity .
- Mechanism : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest, which disrupts the proliferation of cancer cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Neuroinflammation Studies : In vitro studies demonstrated that similar pyrazole compounds significantly attenuated nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia, suggesting a protective mechanism against neuroinflammation .
- Potential Applications : These findings indicate that compounds like this compound could be developed for treating neurodegenerative diseases characterized by inflammatory processes.
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Study on Cytotoxicity :
- Study on Autophagy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogs include:
- 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (): Differs in the acetamide substituent (N-[3-(methylsulfanyl)phenyl] vs. N-ethyl-N-(3-methylphenyl)), altering steric and electronic properties. Molecular weight: 440.96 g/mol .
- N-(4-Chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (, G420-0602): Replaces the 4-chlorophenyl with 4-ethylphenyl and simplifies the acetamide to N-(4-chlorophenyl). Molecular weight: 422.93 g/mol .
- N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (): Pyrazolo[1,5-a]pyrimidine core with a 3-chloro-4-methylphenyl acetamide. Demonstrates how heterocycle variation (pyrimidine vs. pyrazine) impacts bioactivity .
Physicochemical Properties
Key physicochemical comparisons:
Notes:
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 18q in ) exhibit higher molecular weights (~484 g/mol) due to additional methoxy/chlorophenyl groups .
Research Findings
- Synthetic Routes : Analogous compounds are synthesized via nucleophilic substitution (e.g., K₂CO₃/DMF-mediated reactions for sulfanyl-acetamide coupling; ) or condensation of α-chloroacetamides with heterocyclic thiols () .
- Structure-Activity Relationships (SAR) :
- Substitution at the pyrazolo[1,5-a]pyrazine/pyrimidine 2-position with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances stability and target binding .
- Bulky acetamide substituents (e.g., N-ethyl-N-(3-methylphenyl)) may reduce solubility but improve selectivity for hydrophobic enzyme pockets .
Notes
- Data Gaps : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are unavailable in the provided evidence. Predictions are based on structural analogs.
- Conflicting Evidence : Pyrazolo[1,5-a]pyrimidines () show higher antitumor activity than pyrazolo[1,5-a]pyrazines (), suggesting core heterocycle choice critically impacts efficacy .
- Synthesis Challenges : N-ethyl-N-(3-methylphenyl) acetamide synthesis may require stringent conditions to avoid N-dealkylation, as seen in related N-substituted acetamides () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
